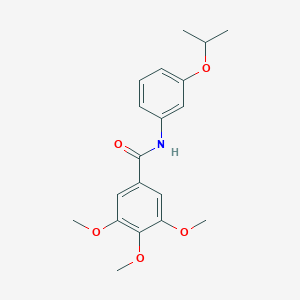
2-(4-Fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorophenoxy)propanamide, also known as FPOP, is a chemical compound that has gained significant attention in scientific research. It is a derivative of 4-fluorophenol and is commonly used in various studies due to its unique properties. FPOP is a versatile compound that has been used in a wide range of applications, including biochemical and physiological studies.
Scientific Research Applications
2-(4-Fluorophenoxy)propanamide has been extensively used in scientific research due to its ability to modify proteins in a specific manner. It is commonly used in protein footprinting studies, which involves the modification of accessible amino acid residues in proteins. 2-(4-Fluorophenoxy)propanamide is also used in hydrogen-deuterium exchange mass spectrometry, which is a powerful tool for studying protein dynamics and interactions. Additionally, 2-(4-Fluorophenoxy)propanamide has been used in structural biology studies to determine the conformational changes in proteins.
Mechanism of Action
2-(4-Fluorophenoxy)propanamide modifies proteins by reacting with solvent-exposed amino acid residues. The reaction occurs through the formation of a reactive intermediate that can react with various amino acid residues, including tyrosine, histidine, and cysteine. 2-(4-Fluorophenoxy)propanamide modifies proteins in a specific manner, which allows for the identification of the modified residues through mass spectrometry.
Biochemical and Physiological Effects:
2-(4-Fluorophenoxy)propanamide has been shown to have minimal effects on the biochemical and physiological properties of proteins. It modifies proteins in a specific manner that does not affect their overall structure or function. This makes 2-(4-Fluorophenoxy)propanamide a valuable tool for studying protein dynamics and interactions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-Fluorophenoxy)propanamide is its ability to modify proteins in a specific manner. It allows for the identification of modified residues through mass spectrometry, which provides valuable information about protein dynamics and interactions. Additionally, 2-(4-Fluorophenoxy)propanamide is a cost-effective compound that can be easily synthesized in the lab.
One of the limitations of 2-(4-Fluorophenoxy)propanamide is its reactivity with solvent-exposed amino acid residues. This can lead to the modification of residues that are not directly involved in protein-protein interactions. Additionally, 2-(4-Fluorophenoxy)propanamide can only modify solvent-exposed residues, which limits its ability to study buried residues in proteins.
Future Directions
There are many future directions for 2-(4-Fluorophenoxy)propanamide research. One area of interest is the development of new methods for protein footprinting using 2-(4-Fluorophenoxy)propanamide. Another area of interest is the use of 2-(4-Fluorophenoxy)propanamide in structural biology studies to determine the conformational changes in proteins. Additionally, 2-(4-Fluorophenoxy)propanamide can be used in combination with other techniques, such as cryo-electron microscopy, to study protein structure and dynamics. Overall, 2-(4-Fluorophenoxy)propanamide is a valuable compound that has many potential applications in scientific research.
Synthesis Methods
The synthesis of 2-(4-Fluorophenoxy)propanamide involves the reaction of 4-fluorophenol with propionyl chloride in the presence of a base. The product is then purified through recrystallization to obtain pure 2-(4-Fluorophenoxy)propanamide. The synthesis method is relatively simple and efficient, which makes 2-(4-Fluorophenoxy)propanamide a cost-effective compound for scientific research.
properties
Product Name |
2-(4-Fluorophenoxy)propanamide |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)propanamide |
InChI |
InChI=1S/C9H10FNO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H2,11,12) |
InChI Key |
BJYWRJHZUGUFME-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)F |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)

![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)